REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH:8]([CH:11]2[CH2:13][CH2:12]2)[CH:9]=O)[C:3]=1OC.N1CCC[CH2:18][CH2:17]1.[C:22](O)(=O)C.C([C:28](CC)([C:32]([O-:34])=O)[C:29]([O-:31])=[O:30])C>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]2[C:4]([C:3]=1[CH3:22])=[C:8]([CH:11]1[CH2:12][CH2:13]1)[CH:9]=[C:28]([C:29]([O:31][CH2:17][CH3:18])=[O:30])[C:32]2=[O:34]
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Name
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2-(4-chloro-3-methoxy-2-pyridyl)-2-cyclopropylethanal
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Quantity
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0.85 g
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Type
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reactant
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Smiles
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ClC1=C(C(=NC=C1)C(C=O)C1CC1)OC
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Name
|
|
Quantity
|
27 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
|
|
Quantity
|
0.89 mL
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Type
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reactant
|
Smiles
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N1CCCCC1
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Name
|
|
Quantity
|
0.89 mL
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Type
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reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
2.85 mL
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Type
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reactant
|
Smiles
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C(C)C(C(=O)[O-])(C(=O)[O-])CC
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The solvent was distilled off under reduced pressure
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Type
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ADDITION
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Details
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the resulting mixture was diluted with ether
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Type
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WASH
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Details
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the resulting organic layer was washed with water and saturated salt water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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DISTILLATION
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Details
|
the solvent was distilled off under reduced pressure
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Type
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ADDITION
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Details
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20 ml of Dowtherm A was added to the resulting residue
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Type
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TEMPERATURE
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Details
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the resulting mixture was heated at 240° C. for 30 minutes
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Duration
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30 min
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Type
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CUSTOM
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Details
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The reaction solution was purified directly by silica gel column chromatography (eluent; hexane→hexane:ethyl acetate=1:1)
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CN2C(C(=CC(=C2C1C)C1CC1)C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.67 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |